
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide may disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the growth of cancer cells in vitro and to inhibit the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several potential future directions for the study of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to study its effects on other enzymes and biochemical pathways in the body. Additionally, it may be possible to modify the structure of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide to improve its efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide involves the reaction of 2-(1H-pyrazol-1-yl)ethanamine with 2-bromoethyl thiophene-3-carboxylate in the presence of a base. The resulting product is then treated with sodium hydrosulfite to yield N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has been used in scientific research for various applications. It has been studied as a potential inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. It has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-2-8-19(16,17)14-9-12(11-4-7-18-10-11)15-6-3-5-13-15/h3-7,10,12,14H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGOPJBGEAXEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

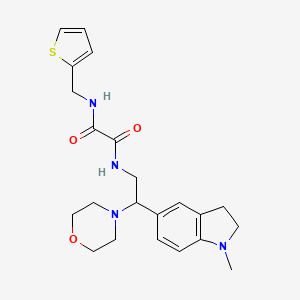
![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2966619.png)
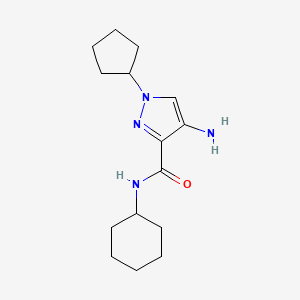
![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)
![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)
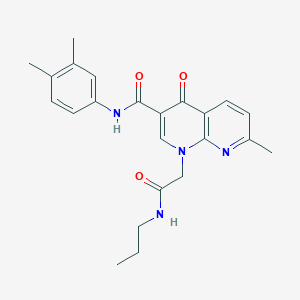
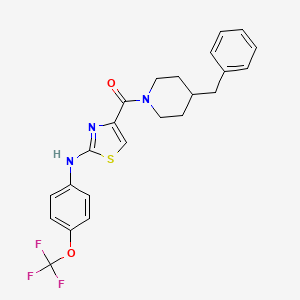
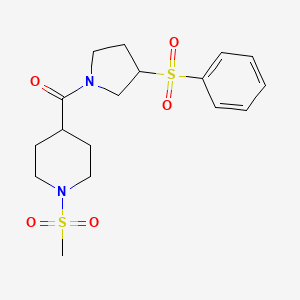
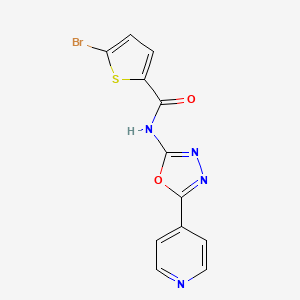
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)
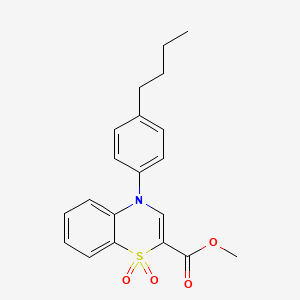
![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)